9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a unique arrangement of chlorine and fluorine atoms on a benzoxazine ring system, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of Fluorine and Chlorine Atoms: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at specific positions on the aromatic rings. This can be achieved using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired pyrazolo[1,5-c][1,3]benzoxazine structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling of hazardous reagents. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: The compound can participate in substitution reactions where one atom or group is replaced by another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Halogenating Agents: NCS, Selectfluor
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can be exploited in drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-5-(3-fluorophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-5-(3-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of This compound lies in its specific arrangement of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
Molecular Formula |
C22H15ClF2N2O |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
9-chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15ClF2N2O/c23-15-6-9-21-18(11-15)20-12-19(13-4-7-16(24)8-5-13)26-27(20)22(28-21)14-2-1-3-17(25)10-14/h1-11,20,22H,12H2 |
InChI Key |
GSZYCJOQZHGZME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)F)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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